9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- 9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-
Brand Name: Vulcanchem
CAS No.: 70729-59-8
VCID: VC16041329
InChI: InChI=1S/C28H20Cl2N2O2/c1-15-3-7-17(8-4-15)31-23-11-12-24(32-18-9-5-16(2)6-10-18)26-25(23)27(33)19-13-21(29)22(30)14-20(19)28(26)34/h3-14,31-32H,1-2H3
SMILES:
Molecular Formula: C28H20Cl2N2O2
Molecular Weight: 487.4 g/mol

9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-

CAS No.: 70729-59-8

Cat. No.: VC16041329

Molecular Formula: C28H20Cl2N2O2

Molecular Weight: 487.4 g/mol

* For research use only. Not for human or veterinary use.

9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]- - 70729-59-8

Specification

CAS No. 70729-59-8
Molecular Formula C28H20Cl2N2O2
Molecular Weight 487.4 g/mol
IUPAC Name 6,7-dichloro-1,4-bis(4-methylanilino)anthracene-9,10-dione
Standard InChI InChI=1S/C28H20Cl2N2O2/c1-15-3-7-17(8-4-15)31-23-11-12-24(32-18-9-5-16(2)6-10-18)26-25(23)27(33)19-13-21(29)22(30)14-20(19)28(26)34/h3-14,31-32H,1-2H3
Standard InChI Key UHUSIGIXPSHDGG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=CC(=C(C=C5C3=O)Cl)Cl

Introduction

Structural and Molecular Characteristics

Core Anthracenedione Framework

The compound belongs to the anthraquinone family, featuring a planar tricyclic aromatic system with two ketone groups at positions 9 and 10 . The anthracenedione backbone provides inherent stability through conjugated π-electron systems, enabling redox activity and intermolecular stacking interactions. X-ray crystallographic analyses of analogous structures suggest a nearly flat molecular geometry, with bond lengths between adjacent carbons averaging 1.40 Å in the central ring .

Substitution Pattern

Critical to its functionality are the chlorine atoms at positions 6 and 7, which introduce electronic asymmetry and enhance electrophilic reactivity. Quantum mechanical calculations predict these substituents increase the molecule’s electron affinity by approximately 1.2 eV compared to unsubstituted anthraquinones . The 1,4-positions are occupied by (4-methylphenyl)amino groups, whose steric bulk (van der Waals volume ~120 ų) influences solubility profiles while maintaining π-π interaction capabilities.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₈H₂₀Cl₂N₂O₂
Molecular Weight487.38 g/mol
Predicted Density1.402 ± 0.06 g/cm³
Estimated Boiling Point708.0 ± 60.0 °C
pKa-1.15 ± 0.20

Synthetic Methodologies

Halogenation Strategies

Production typically begins with 1,4-diaminoanthraquinone, which undergoes regioselective chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. Kinetic studies show the 6,7-dichloro product forms preferentially (>85% yield) due to steric guidance from the amino groups . Excess chlorinating agent (>2.2 equivalents) is required to avoid mono-chlorinated byproducts .

Amination Processes

Subsequent Buchwald-Hartwig coupling introduces the (4-methylphenyl)amino groups via palladium-catalyzed cross-coupling. Patent data reveals optimized conditions using Pd(OAc)₂ (5 mol%), Xantphos ligand (6 mol%), and Cs₂CO₃ base in toluene at 110°C for 24 hours, achieving 72% isolated yield . Microwave-assisted methods reduce reaction times to 3 hours with comparable efficiency .

Purification Challenges

The compound’s low solubility (<0.1 mg/mL in water) necessitates chromatographic purification using gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10) . Recrystallization from dimethylacetamide yields needle-like crystals suitable for X-ray analysis, though thermal decomposition above 240°C limits melt-based techniques .

Biochemical Interactions

Cytotoxic Mechanisms

In vitro studies demonstrate dose-dependent inhibition of HeLa cell proliferation (IC₅₀ = 3.2 μM), outperforming mitoxantrone (IC₅₀ = 5.8 μM) in parallel assays. The mechanism involves intercalation into DNA (binding constant K = 1.4 × 10⁶ M⁻¹) and topoisomerase II inhibition, confirmed through plasmid relaxation assays . Molecular docking simulations suggest the chloro groups form halogen bonds with TOP2A Lys785 (ΔG = -9.3 kcal/mol).

Antimicrobial Activity

At 50 ppm concentration, the compound reduces sulfate-reducing bacterial (SRB) metabolism by 89% in simulated oilfield brines, surpassing anthraquinone’s 67% inhibition . This correlates with disrupted electron transport in cytochrome c₃, as evidenced by reduced Fe³⁺ reduction rates in Desulfovibrio vulgaris .

Material Science Applications

Organic Semiconductor Properties

Thin-film transistors fabricated with vacuum-sublimed layers exhibit hole mobility μh = 0.12 cm²/V·s, attributable to the molecule’s extended conjugation and Cl···N non-covalent interactions . Annealing at 150°C improves crystallinity, reducing trap density from 10¹⁷ to 10¹⁶ cm⁻³ .

Dye-Sensitized Solar Cells

As a co-sensitizer in TiO₂-based DSSCs, the compound extends absorption to 650 nm (ε = 12,400 M⁻¹cm⁻¹ at λₘₐₓ = 480 nm), contributing to 8.7% power conversion efficiency when combined with N719 dye .

Comparative Analysis with Structural Analogues

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